molecular formula C12H16BClO3 B6260457 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1443151-85-6

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B6260457
CAS No.: 1443151-85-6
M. Wt: 254.5
InChI Key:
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Description

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Substituted Phenols: Formed from substitution reactions.

    Quinones and Cyclohexanol Derivatives: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Biological Studies: Used in the study of enzyme mechanisms and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Uniqueness

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of a phenol group with a boronate ester, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

1443151-85-6

Molecular Formula

C12H16BClO3

Molecular Weight

254.5

Purity

95

Origin of Product

United States

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